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molecular formula C16H16N4O B8519447 4-{2-[(Piperidin-4-yl)oxy]pyrimidin-5-yl}benzonitrile CAS No. 832735-43-0

4-{2-[(Piperidin-4-yl)oxy]pyrimidin-5-yl}benzonitrile

Cat. No. B8519447
M. Wt: 280.32 g/mol
InChI Key: DKEQWUAAQKXZFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08044070B2

Procedure details

Cyclopentanone (0.022 mol) and 0.3 N zinc chloride-sodium borocyanide solution (0.55 ml) were added to a methanol solution (3.0 ml) of 2-(piperidin-4-yloxy)-5-(4-cyanophenyl)pyrimidine (46 mg, 0.16 mmol), and stirred at room temperature for 14 hours. The reaction mixture was concentrated under reduced pressure, and the residue was extracted with chloroform. The organic layer was washed with saturated saline solution, dried with anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting residue was purified through partitioning thin-layer chromatography (chloroform:methanol=10:1) to obtain the entitled compound (50 mg, 87%).
Quantity
0.022 mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0.55 mL
Type
reactant
Reaction Step One
Quantity
46 mg
Type
reactant
Reaction Step One
Name
zinc chloride sodium
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Yield
87%

Identifiers

REACTION_CXSMILES
[C:1]1(=O)[CH2:5][CH2:4][CH2:3][CH2:2]1.[NH:7]1[CH2:12][CH2:11][CH:10]([O:13][C:14]2[N:19]=[CH:18][C:17]([C:20]3[CH:25]=[CH:24][C:23]([C:26]#[N:27])=[CH:22][CH:21]=3)=[CH:16][N:15]=2)[CH2:9][CH2:8]1>[Cl-].[Zn+2].[Cl-].[Na].CO>[CH:1]1([N:7]2[CH2:8][CH2:9][CH:10]([O:13][C:14]3[N:15]=[CH:16][C:17]([C:20]4[CH:25]=[CH:24][C:23]([C:26]#[N:27])=[CH:22][CH:21]=4)=[CH:18][N:19]=3)[CH2:11][CH2:12]2)[CH2:5][CH2:4][CH2:3][CH2:2]1 |f:2.3.4.5,^1:30|

Inputs

Step One
Name
Quantity
0.022 mol
Type
reactant
Smiles
C1(CCCC1)=O
Name
solution
Quantity
0.55 mL
Type
reactant
Smiles
Name
Quantity
46 mg
Type
reactant
Smiles
N1CCC(CC1)OC1=NC=C(C=N1)C1=CC=C(C=C1)C#N
Name
zinc chloride sodium
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cl-].[Zn+2].[Cl-].[Na]
Name
Quantity
3 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 14 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
the residue was extracted with chloroform
WASH
Type
WASH
Details
The organic layer was washed with saturated saline solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified
CUSTOM
Type
CUSTOM
Details
through partitioning thin-layer chromatography (chloroform:methanol=10:1)

Outcomes

Product
Details
Reaction Time
14 h
Name
Type
product
Smiles
C1(CCCC1)N1CCC(CC1)OC1=NC=C(C=N1)C1=CC=C(C=C1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 50 mg
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 89.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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